molecular formula C13H11Cl2NO5 B3416503 Chlozolinate CAS No. 84332-86-5

Chlozolinate

Cat. No.: B3416503
CAS No.: 84332-86-5
M. Wt: 332.13 g/mol
InChI Key: IGUYEXXAGBDLLX-UHFFFAOYSA-N
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Description

Chlozolinate, also known as dithis compound, is a dicarboximide fungicide that was primarily used as a foliar spray to control fungal diseases such as Botrytis, Sclerotinia, and Monilia species. It is characterized by its low aqueous solubility and moderate toxicity to biodiversity. This compound is not considered volatile and is not persistent in soil systems, making it less likely to leach into groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlozolinate is synthesized through a multi-step chemical process. The key steps involve the formation of an oxazolidine ring and the introduction of dichlorophenyl and carboxylate groups. The reaction typically starts with the condensation of ethyl oxalyl chloride with 3,5-dichloroaniline to form an intermediate, which is then cyclized to produce the oxazolidine ring. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Chlozolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Photodegradation: Simulated sunlight or UV light is used to induce photolysis.

    Hydrolysis: Acidic or basic solutions are used to study the hydrolysis of this compound.

Major Products Formed:

Mechanism of Action

Chlozolinate exerts its fungicidal effects by inhibiting the growth and development of fungal pathogens. It disrupts the cell membrane integrity and interferes with essential metabolic processes within the fungal cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins in fungi .

Comparison with Similar Compounds

Chlozolinate belongs to the oxazole fungicide group, which includes compounds such as:

  • Hymexazol
  • Drazoxolon
  • Vinclozolin
  • Oxadixyl
  • Famoxadone

Comparison:

This compound’s uniqueness lies in its specific activity against certain fungal pathogens and its relatively low environmental persistence compared to some of its counterparts.

Properties

IUPAC Name

ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUYEXXAGBDLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058197
Record name Chlozolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84332-86-5, 72391-46-9
Record name Chlozolinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84332-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlozolinate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlozolinate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlozolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171
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Record name CHLOZOLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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